5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride

Medicinal Chemistry Drug Discovery Lead Optimization

Medicinal chemistry groups seeking to build sulfonamide-based kinase inhibitor libraries often face inconsistent purity and limited regiochemical diversity from generic sulfonyl chlorides. This compound solves both: it delivers the 2-thiophenesulfonyl chloride vector pre-functionalized with a 3-methylisoxazole moiety-the same pharmacophore conferring high-affinity ETA binding in sitaxentan. • Enables one-step diversification into regioisomeric sulfonamide libraries distinct from 3-thiophene analogs. • Supplied as a solid at ≥97% purity with batch-specific COA (NMR, HPLC) for automated parallel synthesis workflows. • Stored and shipped under inert, moisture-controlled conditions to preserve reactive sulfonyl chloride integrity.

Molecular Formula C8H6ClNO3S2
Molecular Weight 263.7 g/mol
CAS No. 1282218-14-7
Cat. No. B1425084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride
CAS1282218-14-7
Molecular FormulaC8H6ClNO3S2
Molecular Weight263.7 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=CC=C(S2)S(=O)(=O)Cl
InChIInChI=1S/C8H6ClNO3S2/c1-5-4-6(13-10-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3
InChIKeyKYTGBJPEUYAGNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride Overview


5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride (CAS 1282218-14-7) is a heterocyclic sulfonyl chloride derivative with the molecular formula C₈H₆ClNO₃S₂ and a molecular weight of 263.72 g/mol . It features a thiophene ring connected at the 2-position to a sulfonyl chloride group and at the 5-position to a 3-methylisoxazole moiety. This compound is primarily employed as a reactive building block in organic synthesis, particularly for constructing sulfonamide and sulfonate ester derivatives with potential biological activity . It is commercially available as a solid with purities of 97% to 98%, and requires storage at 2-8°C in a dark, inert atmosphere due to its moisture sensitivity .

Analog Substitution Risks for 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride


Substituting 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride with a close analog—such as the non-methylated 5-(isoxazol-5-yl)thiophene-2-sulfonyl chloride (CAS 551930-53-1), the dimethyl analog (CAS 1279219-52-1), or the 4-substituted regioisomer (CAS 1245568-69-7)—introduces quantifiable differences in lipophilicity, steric environment, and electronic properties that directly impact the binding affinity and pharmacokinetic profile of downstream drug candidates [1]. The 3-methyl group on the isoxazole ring is not merely a spectator substituent; it contributes to hydrophobic interactions in biological targets, as evidenced by the clinical endothelin receptor antagonist sitaxentan, which retains the 3-methylisoxazole motif for high-affinity ETA receptor binding [2]. Furthermore, the 2-thiophenesulfonyl chloride regiochemistry provides a distinct vector for sulfonamide bond formation compared to the 3-thiophenesulfonyl chloride isomer used in sitaxentan synthesis, resulting in structurally and pharmacologically divergent compound libraries [3].

Differentiation Evidence for 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride


Lipophilicity and Steric Comparison with Non-Methylated Analog

The 3-methyl substituent on the isoxazole ring of CAS 1282218-14-7 increases molecular weight and lipophilicity compared to the non-methylated analog 5-(isoxazol-5-yl)thiophene-2-sulfonyl chloride (CAS 551930-53-1). This structural difference impacts the compound's suitability for generating drug-like sulfonamide libraries with specific logP ranges [1].

Medicinal Chemistry Drug Discovery Lead Optimization

Regiochemistry in Endothelin Receptor Antagonist Synthesis

CAS 1282218-14-7 features a 2-thiophenesulfonyl chloride group, which directs sulfonamide bond formation at the thiophene 2-position. This is distinct from the 3-thiophenesulfonyl chloride intermediate used in the synthesis of sitaxentan (TBC-11251), a clinical-stage endothelin ETA receptor antagonist with 6,000-fold selectivity for ETA over ETB [1]. The 3-methylisoxazole fragment is common to both, but the different attachment point on the thiophene ring leads to fundamentally different molecular geometries and target binding profiles [2].

Endothelin Receptor Antagonists Sulfonamide Synthesis Cardiovascular Research

Antifungal Activity of Thiophene-Sulfonyl Derivatives

A foundational study by Goulding et al. (1983) demonstrated that thiophene-2-sulphonyl derivatives bearing halogen-substituted phenyl rings exhibit high antifungal activity at 100 mg/L against multiple test species, with the mono-halogen-substituted sulphonamides and sulphonohydrazines showing particular potency. In contrast, isoxazole analogues of thiophene-2-sulphonyl compounds exhibited much lower fungitoxic activity, while pyrazole- and thiazole-based compounds had little to no activity [1]. This class-level evidence indicates that the thiophene-sulfonyl scaffold is a privileged structure for antifungal activity, and the isoxazole substituent modulates but does not abolish this activity—positioning CAS 1282218-14-7 as a strategic intermediate for fine-tuning antifungal potency.

Antifungal Agents Agrochemicals Structure-Activity Relationship

Storage Stability and Handling Requirements

CAS 1282218-14-7 requires storage at 2-8°C in a dark place under inert atmosphere, consistent with its classification as a moisture-sensitive sulfonyl chloride . This is comparable to the storage requirements of thiophene-2-sulfonyl chloride, which is also moisture-sensitive and requires storage under inert gas [1]. However, the isoxazole-thiophene hybrid structure introduces additional stability considerations: a comprehensive study of 236 heteroaromatic sulfonyl chlorides identified isoxazole-containing derivatives as prone to complex decomposition pathways related to the limited stability of the isoxazole heterocycle itself in the presence of the electrophilic chlorosulfonyl moiety [2].

Chemical Procurement Compound Stability Inventory Management

Commercial Availability and Purity

CAS 1282218-14-7 is available from multiple suppliers with purities ranging from 95% to 98%. Sigma-Aldrich (Ambeed) lists 97% purity with batch-specific Certificates of Analysis , while Leyan offers 98% purity . Bidepharm provides 97% standard purity with QC documentation including NMR, HPLC, and GC . CymitQuimica (Fluorochem brand) lists 95% purity at €184.00/250mg . This multi-supplier availability with documented purity levels represents a mature supply chain, reducing single-source procurement risk compared to more specialized analogs. The solid physical form at ambient temperature offers handling advantages over the liquid thiophene-2-sulfonyl chloride parent compound.

Chemical Sourcing Quality Control Supply Chain

Application Scenarios for 5-(3-Methyl-5-isoxazolyl)-2-thiophenesulfonyl Chloride


Kinase Inhibitor Lead Generation

The methylisoxazole-thiophene scaffold of CAS 1282218-14-7 is employed in building sulfonamide-based kinase inhibitor libraries. Evidence from patent literature shows that the 3-methylisoxazole moiety enhances binding affinity in drug candidates targeting neurological and inflammatory pathways [1]. The compound serves as a direct precursor for generating diverse sulfonamide derivatives through reaction with amine-containing building blocks, enabling rapid SAR exploration around the thiophene-isoxazole core. This scenario is most appropriate for medicinal chemistry groups seeking to explore chemical space adjacent to known endothelin receptor antagonists and kinase inhibitors.

Antifungal and Agrochemical Lead Development

Class-level evidence from Goulding et al. (1983) demonstrates that thiophene-2-sulphonyl derivatives possess significant antifungal activity, while isoxazole substitution modulates potency [2]. CAS 1282218-14-7 provides the optimal balance of the antifungal thiophene-sulfonyl pharmacophore with a modulatory isoxazole substituent. Researchers developing novel antifungal agents for agricultural or pharmaceutical applications can use this compound to synthesize sulfonamide and sulfonohydrazine derivatives for screening against pathogenic fungal strains. The 3-methyl group on the isoxazole offers an additional handle for fine-tuning lipophilicity and target selectivity compared to the non-methylated analog.

Endothelin Receptor Tool Compound Synthesis

The structural homology between CAS 1282218-14-7 and the key intermediate used in sitaxentan synthesis makes it valuable for generating tool compounds to probe endothelin receptor pharmacology [3]. While sitaxentan utilizes a 3-thiophenesulfonyl chloride with a 4-chloro-3-methylisoxazol-5-amine, CAS 1282218-14-7 offers the complementary 2-thiophenesulfonyl chloride regiochemistry with the 3-methylisoxazole already attached. This enables the synthesis of regioisomeric sulfonamide libraries that can explore different binding modes at the ETA and ETB receptors, potentially identifying compounds with novel selectivity profiles.

Building Block for Parallel Synthesis

With confirmed commercial availability from multiple suppliers at 95-98% purity, including batch-specific COA documentation (NMR, HPLC, GC) from vendors like Bidepharm and Sigma-Aldrich , CAS 1282218-14-7 is suitable for parallel synthesis workflows in medium-to-high-throughput medicinal chemistry. Its solid physical form simplifies automated weighing and dispensing compared to liquid sulfonyl chlorides. Procurement teams should prioritize suppliers offering documented purity and storage history, given the compound's dual moisture sensitivity and isoxazole stability considerations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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